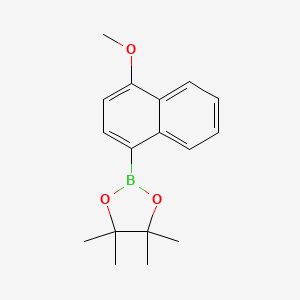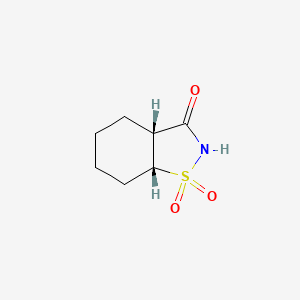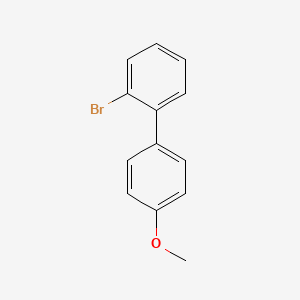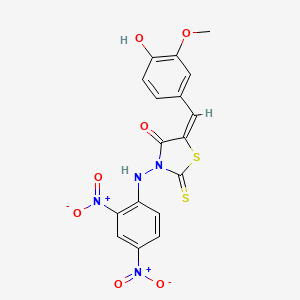![molecular formula C16H15NO5S3 B2482575 Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097883-28-6](/img/structure/B2482575.png)
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to a broader class of chemicals that include furan and thiophene derivatives. These compounds are known for their versatility in chemical reactions and potential for creating various bioactive molecules or materials with unique physical and chemical properties.
Synthesis Analysis
The synthesis of related furan and thiophene derivatives often involves routes from readily available materials, leading to various carboxylic acids and esters. For example, methyl furan-2-carboxylate can undergo bromination in the presence of aluminium chloride to yield dibromo-esters, demonstrating the reactivity of these compounds under specific conditions (Chadwick et al., 1973).
Molecular Structure Analysis
Structural analysis of similar compounds, such as substituted tetrahydroquinoline-3-carbonitriles, involves X-ray analysis to determine precise molecular configurations. This analytical method can confirm the complex arrangements and substituent positions around the core structures of these molecules (Dyachenko et al., 2015).
Chemical Reactions and Properties
Furan and thiophene derivatives are known for their participation in multi-component synthesis reactions, leading to highly functionalized molecules. These reactions often involve carbonyl chlorides, isocyanides, and dialkyl acetylenedicarboxylates, showcasing the diverse chemical reactivity of these compounds (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties of furan and thiophene derivatives, such as their stability and melting points, are often studied through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses help in understanding the thermal stability and phase transitions of the compounds.
Chemical Properties Analysis
Electrochemical studies, such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS), provide insights into the electrochemical properties of furan and thiophene-based polymers. These studies can reveal the conductivity and potential applications of these compounds in electronic devices (Li et al., 2004).
Applications De Recherche Scientifique
Reactivity and Synthesis Techniques
Research into the reactivity of methyl esters of furan-2-carboxylic and thiophene-2-carboxylic acids through competitive nitration reveals insights into the reactivity patterns of these heterocyclic compounds, which could be analogous to the compound of interest (Venter et al., 1978). Additionally, studies on the bromination of methyl furan-2-carboxylate in the presence of aluminium chloride offer potential synthetic routes that might be applicable to similar structures (Chadwick et al., 1973).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity in novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, derived from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate, indicate the pharmaceutical potential of furan and thiophene derivatives. This suggests that related compounds, including the one of interest, may also possess bioactive properties (Ravindra et al., 2008).
Material Science Applications
In the realm of materials science, phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and utilized in dye-sensitized solar cells. This research demonstrates the utility of furan and thiophene derivatives in enhancing the efficiency of solar energy conversion, hinting at the potential applications of similar compounds in renewable energy technologies (Kim et al., 2011).
Advanced Synthesis Methods
Explorations into the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, involving C-H bond cleavage and decarboxylation, reveal advanced synthetic strategies that could be applicable to the synthesis and functionalization of a wide range of thiophene and furan derivatives. Such methodologies are critical for developing new materials and bioactive molecules (Nakano et al., 2008).
Propriétés
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-21-16(18)15-14(6-9-24-15)25(19,20)17-10-11(12-4-2-7-22-12)13-5-3-8-23-13/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMCCKIUMDRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)
![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)

![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)


![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)
![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)

